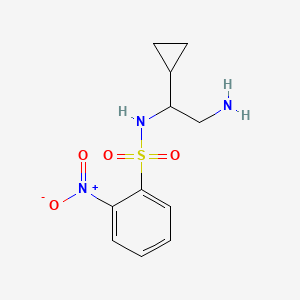

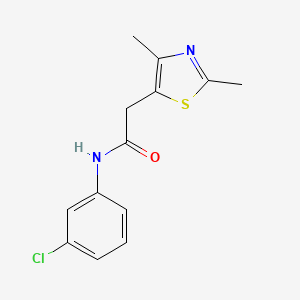

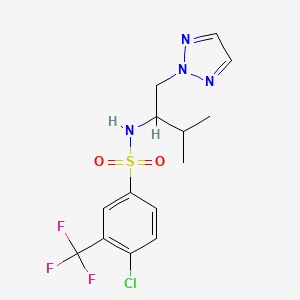

![molecular formula C18H15Cl2NO3S B2525997 2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide CAS No. 2097912-44-0](/img/structure/B2525997.png)

2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide is a complex organic molecule that appears to be a derivative of acetamide with multiple aromatic substituents. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis which can be informative for understanding the subject compound.

Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorinated phenols with dichloroacetamide derivatives. For instance, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate using tetrahydrofuran (THF) as the solvent . The reaction conditions were optimized to a temperature of 80°C and a reaction time of 4 hours, with a specific ratio of reactants, resulting in a 75% yield . This suggests that a similar approach could be used for the synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide, with appropriate modifications to the starting materials to incorporate the furan and thiophene moieties.

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and sometimes X-ray crystallography. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was elucidated using 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction analysis . These techniques would likely be applicable to determine the structure of 2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide, ensuring the correct placement of substituents and the overall molecular conformation.

Chemical Reactions Analysis

The chemical reactivity of such compounds would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups, as well as the electron-donating effects of the furan and thiophene rings. These substituents can affect the acidity of the amide hydrogen and the nucleophilicity/electrophilicity of the molecule, which in turn influences its participation in various chemical reactions. Although the provided papers do not detail specific reactions for these compounds, general knowledge suggests that they could undergo reactions typical of acetamides, such as nucleophilic substitution or hydrolysis under certain conditions.

Physical and Chemical Properties Analysis

The physical properties such as melting point, solubility, and crystalline structure can be inferred from similar compounds. For instance, the crystal data for N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide indicates a monoclinic space group with specific cell dimensions . The presence of halogens and aromatic systems in 2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide would likely result in a compound with low solubility in water and high solubility in organic solvents. The chemical properties, such as reactivity and stability, would be influenced by the electronic effects of the substituents as mentioned earlier.

科学的研究の応用

Antimicrobial Activity

Compounds similar to 2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide have been investigated for their antimicrobial properties. For example, a study by Arora et al. (2013) synthesized and characterized Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes, demonstrating antimicrobial activity. This suggests potential applications in combating microbial infections or in the development of antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Anticancer Drug Synthesis

In the context of anticancer research, Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and conducted molecular docking analysis targeting the VEGFr receptor. This implies the potential of similar compounds in the synthesis of anticancer drugs, contributing to the development of new therapeutic agents (Sharma et al., 2018).

Synthesis of Complex Molecules

The compound is also relevant in the synthesis of complex molecules. Ashby, Ayad, and Meth–Cohn (1974) explored the action of dichloromethyl alkyl ethers in the synthesis of derivatives of dibenzothiophen or dibenzofuran, which could be related to the synthesis pathways involving 2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide (Ashby, Ayad, & Meth–Cohn, 1974).

Photochemical Synthesis

The compound and its derivatives could be used in photochemical synthesis processes. Guizzardi, Mella, Fagnoni, and Albini (2000) described the photolysis of related compounds in acetonitrile, leading to the formation of heterocycles, which illustrates the potential of photochemical methods in the synthesis of related complex molecules (Guizzardi, Mella, Fagnoni, & Albini, 2000).

特性

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO3S/c19-13-3-4-17(15(20)8-13)24-10-18(22)21-9-14(12-5-7-25-11-12)16-2-1-6-23-16/h1-8,11,14H,9-10H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWLKKFQPXMOAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

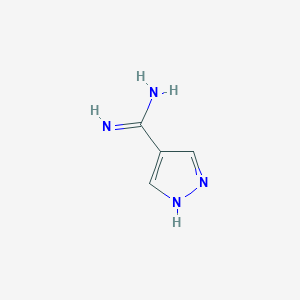

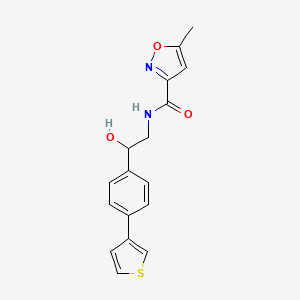

![5-ethyl-3-oxo-N,2-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525918.png)

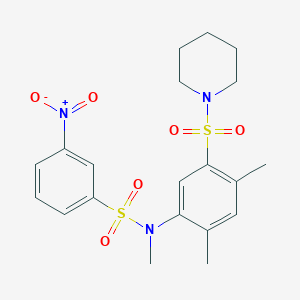

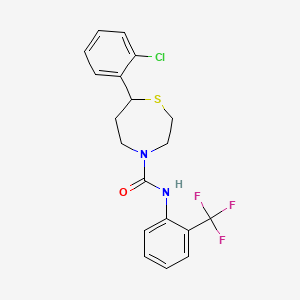

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525920.png)

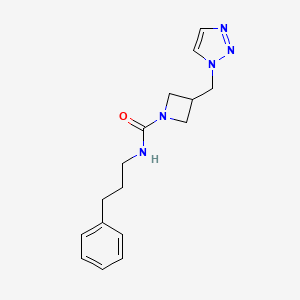

![2-Bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2525929.png)

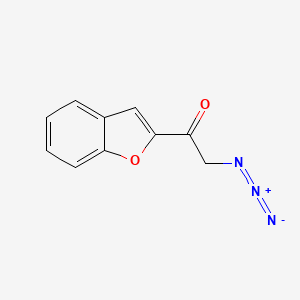

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525937.png)